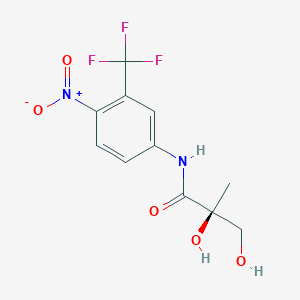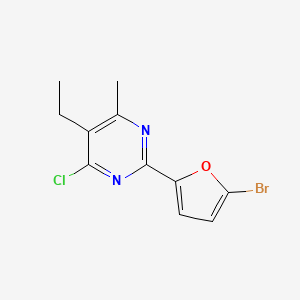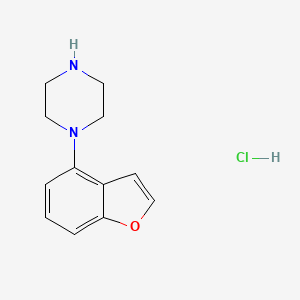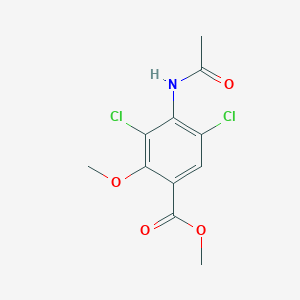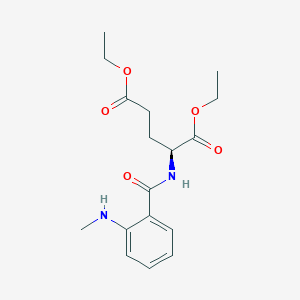
Diethyl N-(2-Methylaminobenzoyl)-L-glutamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Diethyl N-(2-Methylaminobenzoyl)-L-glutamate is an organic compound that belongs to the class of amides It is characterized by the presence of a benzoyl group attached to a glutamate moiety, with a diethyl ester functionality
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Diethyl N-(2-Methylaminobenzoyl)-L-glutamate typically involves the reaction of 2-methylaminobenzoic acid with diethyl L-glutamate under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction mixture is stirred at room temperature for several hours to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled conditions. The use of automated systems ensures precise control over reaction parameters such as temperature, pressure, and reaction time, leading to high yields and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Diethyl N-(2-Methylaminobenzoyl)-L-glutamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert the benzoyl group to a benzyl group.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like bromine (Br₂) or nitric acid (HNO₃) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxide derivatives, while reduction can produce benzyl derivatives.
Aplicaciones Científicas De Investigación
Diethyl N-(2-Methylaminobenzoyl)-L-glutamate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: It can be used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Diethyl N-(2-Methylaminobenzoyl)-L-glutamate involves its interaction with specific molecular targets. The benzoyl group can interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The glutamate moiety may facilitate binding to proteins or other biomolecules, enhancing the compound’s efficacy.
Comparación Con Compuestos Similares
Similar Compounds
- Diethyl N-(2-Aminobenzoyl)-L-glutamate
- Diethyl N-(2-Methylbenzoyl)-L-glutamate
- Diethyl N-(2-Methylaminoacetyl)-L-glutamate
Uniqueness
Diethyl N-(2-Methylaminobenzoyl)-L-glutamate is unique due to the presence of the methylamino group on the benzoyl moiety, which can significantly influence its chemical reactivity and biological activity. This structural feature distinguishes it from other similar compounds and may confer specific advantages in its applications.
Propiedades
Fórmula molecular |
C17H24N2O5 |
|---|---|
Peso molecular |
336.4 g/mol |
Nombre IUPAC |
diethyl (2S)-2-[[2-(methylamino)benzoyl]amino]pentanedioate |
InChI |
InChI=1S/C17H24N2O5/c1-4-23-15(20)11-10-14(17(22)24-5-2)19-16(21)12-8-6-7-9-13(12)18-3/h6-9,14,18H,4-5,10-11H2,1-3H3,(H,19,21)/t14-/m0/s1 |
Clave InChI |
OBOHIWSCSNHNCI-AWEZNQCLSA-N |
SMILES isomérico |
CCOC(=O)CC[C@@H](C(=O)OCC)NC(=O)C1=CC=CC=C1NC |
SMILES canónico |
CCOC(=O)CCC(C(=O)OCC)NC(=O)C1=CC=CC=C1NC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![methyl (2S)-2-[[2-(1H-indol-3-yl)acetyl]amino]-3-phenylpropanoate](/img/structure/B13445249.png)

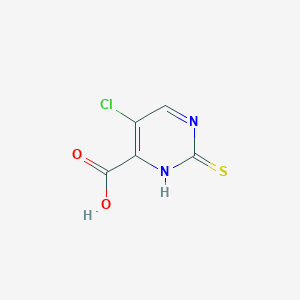
![(1-(imidazo[1,2-a]pyridin-2-ylmethyl)-1H-1,2,3-triazol-4-yl)methanamine](/img/structure/B13445269.png)
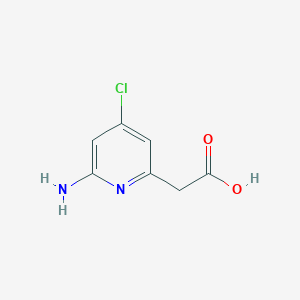
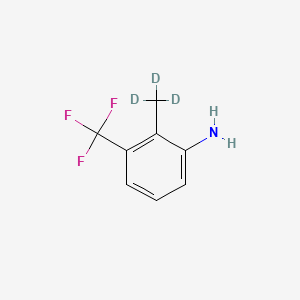

![(2S)-2-(2-chlorophenyl)-2-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)ethanol](/img/structure/B13445295.png)
